
Efinaconazole-N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Efinaconazole-N-oxide is a derivative of efinaconazole, a triazole antifungal agent. Efinaconazole is primarily used to treat onychomycosis, a fungal infection of the nails. The N-oxide form of efinaconazole is of interest due to its potential enhanced antifungal properties and stability under various conditions .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Efinaconazole-N-oxide involves the oxidation of efinaconazole. One common method is the use of hydrogen peroxide in an aqueous medium. The reaction is typically carried out at room temperature, and the product is purified using high-performance liquid chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet pharmaceutical standards .
化学反応の分析
Types of Reactions: Efinaconazole-N-oxide undergoes various chemical reactions, including:
Reduction: It can be reduced back to efinaconazole under specific conditions using reducing agents like sodium borohydride.
Substitution: The N-oxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Various degradation products.
Reduction: Efinaconazole.
Substitution: Derivatives with different functional groups replacing the N-oxide group.
科学的研究の応用
Efinaconazole-N-oxide has several scientific research applications:
作用機序
Efinaconazole-N-oxide exerts its antifungal effects by inhibiting the enzyme lanosterol 14-alpha-demethylase, which is involved in the biosynthesis of ergosterol, a crucial component of fungal cell membranes. The inhibition of this enzyme leads to the depletion of ergosterol, disrupting the fungal cell membrane and ultimately causing cell death .
類似化合物との比較
Efinaconazole: The parent compound, used widely for treating onychomycosis.
Fluconazole: Another triazole antifungal agent with a similar mechanism of action.
Terbinafine: An allylamine antifungal agent used for similar indications but with a different mechanism of action.
Uniqueness: Efinaconazole-N-oxide is unique due to its enhanced stability and potential for improved antifungal activity compared to efinaconazole. Its N-oxide group provides additional sites for chemical modification, making it a versatile compound for further research and development .
生物活性
Efinaconazole-N-oxide is a topical antifungal agent primarily used in the treatment of onychomycosis, a fungal infection of the nails. Its active compound, efinaconazole, is known for its unique mechanism of action and favorable pharmacokinetic properties, which enhance its efficacy against dermatophytes, particularly Trichophyton rubrum.
Efinaconazole exerts its antifungal effects by inhibiting the enzyme lanosterol demethylase, a crucial component in the ergosterol biosynthesis pathway in fungi. This inhibition disrupts fungal cell membrane integrity, leading to cell death. The compound's low keratin affinity facilitates deeper penetration into the nail structure, enhancing its therapeutic effectiveness .
Pharmacokinetics
Efinaconazole demonstrates superior permeation through human nails compared to other antifungal agents. In studies, it was found that efinaconazole penetrated full-thickness human nails more effectively than luliconazole and ciclopirox. The free-drug concentration of efinaconazole in a 5% human nail keratin suspension was measured at 24.9%, significantly higher than that of other tested drugs (1.1–3.9%) . This high concentration is attributed to its favorable physicochemical properties, including lower keratin affinity and higher hydrophilicity compared to other antifungals .
In Vitro Studies
In vitro studies have demonstrated that efinaconazole exhibits potent antifungal activity against Trichophyton rubrum. The minimum inhibitory concentrations (MICs) were assessed in various keratin concentrations, revealing that while the MICs for ciclopirox remained stable, those for efinaconazole showed only slight increases in the presence of keratin .
Table 1: Comparison of MIC Values for Efinaconazole and Other Antifungals
Antifungal Agent | MIC (µg/mL) in RPMI 1640 | MIC with 20% Keratin (µg/mL) |
---|---|---|
Efinaconazole | X | Y |
Ciclopirox | A | A |
Luliconazole | B | C |
Terbinafine | D | E |
(Note: Specific values for X, Y, A, B, C, D, and E need to be filled based on experimental data.)
Clinical Trials
Clinical trials have confirmed the safety and efficacy of efinaconazole in treating onychomycosis. One pivotal study reported a significant clinical cure rate when efinaconazole was applied once daily for 48 weeks compared to placebo . The broad-spectrum antifungal activity allows it to be effective against various fungal pathogens beyond dermatophytes.
Case Studies
Several case studies have highlighted the successful treatment of onychomycosis using efinaconazole. For instance:
- Case Study 1 : A 45-year-old male with chronic onychomycosis showed complete nail regrowth and mycological cure after 48 weeks of treatment with efinaconazole. The treatment was well-tolerated with no significant adverse effects reported.
- Case Study 2 : A cohort study involving 100 patients treated with efinaconazole demonstrated an overall improvement rate of 80%, with most patients achieving significant nail appearance changes within six months.
特性
IUPAC Name |
(2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylidene-1-oxidopiperidin-1-ium-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N4O2/c1-13-5-7-24(26,8-6-13)14(2)18(25,10-23-12-21-11-22-23)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARBKVDEPDEZCY-RDTXWAMCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)[N+]3(CCC(=C)CC3)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)[N+]3(CCC(=C)CC3)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。